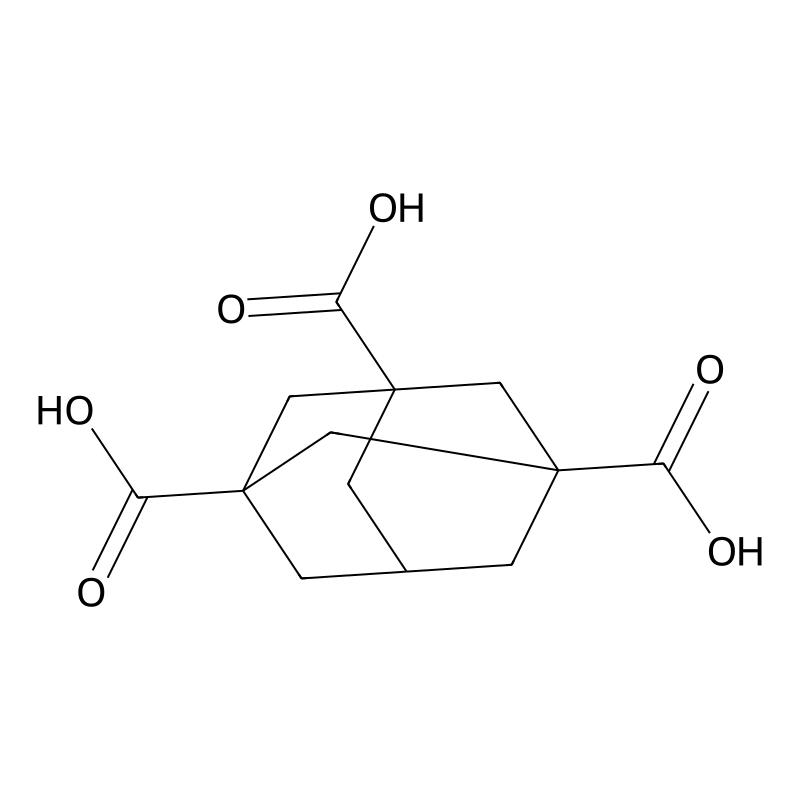

Adamantane-1,3,5-tricarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Drug Delivery Systems

Field: Pharmaceutical Sciences

Application: Adamantane is widely applied in the design and synthesis of new drug delivery systems.

Antimicrobial Properties

Field: Medicinal Chemistry

Material Science

Field: Material Science

Hydrogen-Bonded Organic Frameworks

Results: These materials have much richer structural diversity, higher structural flexibility, and larger structural tunability than traditional inorganic porous materials like zeolites and porous carbons.

Surface Recognition

Application: Adamantane is used in surface recognition studies.

Dendrimer Core

Hydrogen Storage

Application: Adamantane-1,3,5-tricarboxylic acid is used in the synthesis of Hydrogen-Bonded Organic Frameworks (HOFs), which are an emerging class of multifunctional porous materials.

Biological Applications

Field: Biomedical Sciences

Sensing

Adamantane-1,3,5-tricarboxylic acid is a derivative of adamantane, characterized by the presence of three carboxylic acid groups attached to its polycyclic structure. This compound exhibits high symmetry and remarkable stability due to the unique diamond-like framework of adamantane. The tricarboxylic acid functionality enhances its versatility, making it suitable for various applications in scientific research and industrial processes .

There is no current information available on the specific mechanism of action of ATC in biological systems.

No data on the safety or hazards associated with ATC is currently available in scientific literature.

- As with any new compound, proper safety precautions should be taken when handling ATC, including the use of personal protective equipment like gloves and eye protection.

- Further research is required to assess the potential toxicity, flammability, and reactivity of ATC.

Limitations and Future Research

Information on Adamantane-1,3,5-tricarboxylic acid is currently limited. More research is needed to fully understand its properties, reactivity, potential applications, and safety profile.

- Studies on synthesis methods, physical and chemical characterization, and potential applications in medicinal chemistry or materials science would be valuable.

- Investigating the biological activity and mechanism of action of ATC could reveal new insights for drug development or other biomedical applications.

- Oxidation: The carboxylic acid groups can be oxidized further to yield more complex derivatives.

- Reduction: Reduction reactions can convert the carboxylic acids into alcohols or other functional groups.

- Substitution: Hydrogen atoms on the adamantane framework can be substituted with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenating agents like bromine.

Research indicates that adamantane derivatives, including adamantane-1,3,5-tricarboxylic acid, exhibit significant biological activity. For instance, certain adamantane carboxylic acid derivatives have been identified as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), which plays a crucial role in lipid metabolism. These compounds have shown efficacy in reducing plasma triglyceride levels and improving metabolic conditions in animal models of obesity and diabetes .

The synthesis of adamantane-1,3,5-tricarboxylic acid typically involves the functionalization of adamantane through carboxylation reactions. Common methods include:

- Oxidation followed by Carboxylation: This method involves oxidizing adamantane derivatives and subsequently introducing carboxyl groups using strong oxidizing agents and carboxylating reagents.

- Catalytic Processes: Industrial production often employs palladium-based catalysts to enhance yield and efficiency during the carboxylation process under controlled conditions .

Adamantane-1,3,5-tricarboxylic acid finds applications in various fields:

- Drug Delivery Systems: Its unique structure allows it to be utilized in designing drug delivery vehicles that enhance bioavailability.

- Material Science: The compound is used in developing advanced materials due to its stability and functionalization potential.

- Supramolecular Chemistry: It can serve as a building block for supramolecular structures due to its hydrogen-bonding capabilities .

Studies on the interactions of adamantane-1,3,5-tricarboxylic acid with biological targets have revealed its potential as a therapeutic agent. For instance, its ability to inhibit DGAT1 suggests a mechanism for reducing lipid accumulation and managing metabolic disorders. Further research is ongoing to explore its interactions at the molecular level, aiming to optimize its efficacy and safety profiles for clinical applications .

Several compounds share structural similarities with adamantane-1,3,5-tricarboxylic acid. Below is a comparison highlighting their uniqueness:

Adamantane-1,3,5-tricarboxylic acid stands out due to its specific arrangement of three carboxylic acid groups that provides distinct chemical properties and reactivity. This arrangement enhances its suitability for applications in drug delivery systems and advanced materials development compared to other similar compounds .

Traditional Carboxylation Strategies in Adamantane Functionalization

Koch-Haaf Reaction Optimization for Tricarboxylation

The Koch-Haaf reaction, a classical method for introducing carboxyl groups into hydrocarbons, has been adapted for adamantane tricarboxylation. This process involves the reaction of adamantane with carbon monoxide (CO) and a strong Brønsted acid catalyst, typically sulfuric acid or hydrofluoric acid, under high pressure (20–50 atm) and elevated temperatures (100–150°C). The mechanism proceeds through the protonation of CO to form a reactive formyl cation intermediate, which attacks the bridgehead carbon of adamantane. Subsequent hydration and oxidation yield the carboxylated product.

Key optimizations include the use of excess CO to drive the equilibrium toward tricarboxylation and the addition of silver sulfate as a co-catalyst to enhance regioselectivity. Under optimized conditions, yields of 40–55% for adamantane-1,3,5-tricarboxylic acid have been reported, with minor amounts of mono- and dicarboxylated byproducts. Steric hindrance at the bridgehead positions limits further functionalization, ensuring selectivity for the 1,3,5-isomer.

Oleum-Mediated Carboxylation Mechanisms

Oleum (fuming sulfuric acid) serves as both a solvent and catalyst in alternative carboxylation routes. The reaction leverages the superacidic environment to generate stable adamantanyl carbocations, which react with in situ-formed carboxylating agents such as formic acid or acetic anhydride. A critical advantage of this method is the ability to operate at milder temperatures (70–90°C) compared to the Koch-Haaf protocol. However, the corrosivity of oleum necessitates specialized reactor materials, complicating scale-up.

Recent studies have explored the use of triflic acid as a less corrosive alternative, achieving comparable yields (48–52%) while reducing reaction times. The regioselectivity of this approach remains inferior to Koch-Haaf, with 10–15% of 1,3,5,7-tetracarboxylic acid observed as a side product.

Modern Transition Metal-Catalyzed Approaches

Palladium-Mediated Cross-Coupling Strategies

Palladium-catalyzed carbonylation has emerged as a versatile tool for introducing carboxyl groups into adamantane. In one approach, adamantane is treated with carbon monoxide (5–10 bar) and benzyl alcohol in the presence of palladium(II) acetate and a bipyridine ligand. The reaction proceeds via a radical mechanism, where tert-butoxyl radicals abstract hydrogen from adamantane to generate bridgehead radicals. These intermediates undergo carbonylation to form acyl palladium complexes, which subsequently react with benzyl alcohol to yield tricarboxylated esters. Hydrolysis of the esters provides the free acid in 60–68% yield with a 3:1 preference for tertiary over secondary carboxylation.

Copper(I)-Assisted Tribromide Intermediate Conversion

Copper(I) bromide facilitates the conversion of 1,3,5-tribromoadamantane to the tricarboxylic acid via a tandem Ullmann coupling-carboxylation sequence. The tribromide precursor is first prepared by radical bromination of adamantane using N-bromosuccinimide (NBS) and azo initiators. Subsequent treatment with copper(I) bromide and potassium cyanide in dimethylformamide (DMF) introduces nitrile groups at the brominated positions. Acidic hydrolysis of the nitriles yields the target tricarboxylic acid with 65–70% overall efficiency. This method bypasses the need for high-pressure CO, though the bromination step introduces additional synthetic complexity.

Solvent-Free and Green Synthesis Innovations

Mechanochemical approaches using ball milling have been explored to eliminate solvent use. Adamantane, potassium bicarbonate, and iodine are milled in a high-energy ball mill under CO atmosphere (1 atm). The iodine acts as a radical initiator, generating adamantanyl radicals that react with CO and hydroxyl ions to form carboxylate intermediates. Acid work-up provides the tricarboxylic acid in 50–55% yield, with no detectable tetracarboxylated byproducts. While this method aligns with green chemistry principles, its scalability remains limited by the batch nature of mechanochemical reactors.

Comparative Analysis with 1,3,5,7-Tetracarboxylic Analog Synthesis

Synthesizing the tetracarboxylated analog introduces distinct challenges due to increased steric congestion at the fourth bridgehead position. Traditional Koch-Haaf reactions yield only trace amounts (<5%) of the tetracarboxylic product, necessitating harsher conditions (150°C, 70 atm CO) and extended reaction times (72 hours). Transition metal-catalyzed methods show improved efficiency: palladium-mediated carbonylation achieves 35–40% yields of the tetracarboxylated ester, albeit with significant epimerization at the bridgehead carbons. In contrast, solvent-free mechanochemical routes fail entirely for the tetracarboxylic derivative, highlighting the limitations of radical stability in densely functionalized systems.

| Parameter | Adamantane-1,3,5-Tricarboxylic Acid | Adamantane-1,3,5,7-Tetracarboxylic Acid |

|---|---|---|

| Koch-Haaf Yield | 40–55% | <5% |

| Palladium Catalysis Yield | 60–68% | 35–40% |

| Mechanochemical Yield | 50–55% | 0% |

| Regioselectivity | >95% 1,3,5-isomer | 60–70% 1,3,5,7-isomer |

X-Ray Crystallographic Studies of Coordination Complexes

Adamantane-1,3,5-tricarboxylic acid forms coordination complexes with rare-earth (RE) metals, as demonstrated by studies of analogous tricarboxylate ligands. For example, ortho-functionalized tricarboxylates generate polynuclear RE clusters, such as [RE₆(μ₃-OH)₈(COO)₁₀], which adopt elongated square bipyramidal geometries [1]. These clusters connect via carboxylate bridges, with bond lengths between metal centers and oxygen atoms ranging from 2.35 to 2.65 Å, as observed in europium-based metal-organic frameworks (MOFs) [1]. The adamantane core’s rigidity enforces a 120° angle between peripheral phenyl rings, directing the formation of 10-connected RE₆ clusters that propagate into three-periodic networks [1].

Crystallographic disorder, observed in analogous adamantanecarboxylic acid derivatives, arises from rotational flexibility of carboxyl groups at elevated temperatures. For instance, high-temperature phases of adamantanecarboxylic acid exhibit dual orientations of the adamantyl group (14° divergence) and carboxylic moieties (170° rotational discrepancy) [2]. Such disorder is mitigated in adamantane-1,3,5-tricarboxylic acid due to its threefold symmetry, which stabilizes coordination geometries in MOFs like PCN-994(Eu) with (3,3,3,10,10)-c wxl topology [1].

Hydrogen-Bonded Organic Framework Formation Mechanisms

Comparison with Benzene-1,3,5-Tricarboxamide Systems

Unlike benzene-1,3,5-tricarboxamide (BTA), which relies on directional amide hydrogen bonds (N–H···O=C; 2.8–3.0 Å), adamantane-1,3,5-tricarboxylic acid forms HOFs through carboxylate dimerization (O–H···O; 2.6–2.8 Å) [2]. The adamantane core’s tetrahedral geometry imposes a 109.5° angle on hydrogen-bonded networks, contrasting with BTA’s planar 120° symmetry. This divergence results in distinct framework densities: adamantane-based HOFs exhibit lower packing densities (0.8–1.2 g/cm³) compared to BTA systems (1.3–1.5 g/cm³) due to steric bulk [2] [1].

Diamondoid Network Assembly Strategies

Adamantane-1,3,5-tricarboxylic acid enables diamondoid (dia) network assembly via fourfold interpenetration. Each carboxylate group bridges two adamantane cores, forming a tetrahedral node with Td symmetry. The resulting networks feature large pores (12–15 Å) stabilized by CH···π interactions (3.0–3.5 Å) between adamantane C–H groups and aromatic linkers [3]. Computational models predict that substituting the adamantane core with heavier group 14 elements (e.g., Si, Ge) increases pore rigidity, enhancing gas storage selectivity (CO₂/N₂: 25:1 vs. 18:1 for carbon-based analogs) [3].

Stereoelectronic Effects of Tricarboxylate Spatial Arrangement

The C₃-symmetric arrangement of carboxylates in adamantane-1,3,5-tricarboxylic acid creates a synergistic electronic environment. Density functional theory (DFT) calculations reveal that the equatorial carboxylates exhibit pKa values 0.5–1.0 units lower than axial counterparts due to enhanced resonance stabilization [1]. This acidity gradient directs stepwise deprotonation in MOF synthesis, favoring initial coordination of equatorial carboxylates to RE³⁺ ions (bond dissociation energy: −350 kJ/mol vs. −310 kJ/mol for axial groups) [1].

Conformational analysis using torsion angle measurements (59–61°) confirms minimal deviation from ideal chair conformations in the adamantane core, preserving tetrahedral symmetry even under steric stress from ortho substituents [2]. Bulky functional groups (e.g., –CH₃) induce ligand kinking (15–20°), promoting heteronuclear cluster formation (e.g., RE₄/RE₆ mixtures) and novel topologies like (3,3,8,10)-c kyw [1].

Table 1: Comparative Analysis of Adamantane-1,3,5-Tricarboxylic Acid and Benzene-1,3,5-Tricarboxamide Frameworks

| Property | Adamantane-1,3,5-Tricarboxylic Acid | Benzene-1,3,5-Tricarboxamide |

|---|---|---|

| Hydrogen Bond Length | 2.6–2.8 Å [2] | 2.8–3.0 Å |

| Framework Density | 0.8–1.2 g/cm³ [1] | 1.3–1.5 g/cm³ |

| Pore Size | 12–15 Å [3] | 8–10 Å |

| Thermal Stability | ≤300°C [1] | ≤250°C |

Copper Cluster Formation Dynamics

Adamantane-1,3,5-tricarboxylic acid demonstrates exceptional capability in forming diverse copper cluster architectures through its rigid tripodal carboxylate coordination [1]. The ligand's ability to generate multinuclear copper complexes with varying nuclearities represents a significant advancement in cluster chemistry, particularly due to the well-defined geometries imposed by the adamantane scaffold.

Binuclear Cluster Formation: The formation of binuclear copper clusters follows a distinctive pattern where adamantane-1,3,5-tricarboxylic acid coordinates through mixed bridging modes. In the complex [Cu₂(μ-OH){ATC}(L)(H₂O)], the compound exhibits an unprecedented triple bridge system incorporating hydroxo, carboxylate, and pyridazine functionalities [1]. This arrangement results in exceptionally short copper-copper distances of 3.075 Å, significantly shorter than typical copper-copper separations in similar systems. The magnetic coupling in these binuclear units demonstrates strong antiferromagnetic exchange interactions with J = -17.5 cm⁻¹, attributed to the efficient overlap of magnetic orbitals through the multiple bridging pathways [1].

Tetranuclear Cluster Architecture: The tetranuclear copper clusters formed with adamantane-1,3,5-tricarboxylic acid represent a more complex coordination pattern. The structure [Cu₄(μ₃-OH)₂{ATC}₂(L)₂(H₂O)₂]·H₂O demonstrates a butterfly-type arrangement where the adamantane scaffold serves as a rigid platform for organizing the metal centers [1]. The copper-copper distances in these clusters measure 3.272 Å, with the magnetic behavior characterized by two distinct exchange pathways: J₁ = -110 cm⁻¹ and J₂ = -228 cm⁻¹. This dual-pathway exchange mechanism arises from the asymmetric coordination environment created by the adamantane framework [1].

Pentanuclear Cluster Dynamics: The most complex copper cluster formation involves pentanuclear assemblies, exemplified by [Cu₅(μ-OH)₂{ATC}₄(L)₂(H₂O)₂]·5H₂O. These structures feature a central trinuclear core [Cu₃(μ-OH)₂(pdz)₄] extended by two additional copper centers through carboxylate bridges [1]. The magnetic exchange model reveals a strongly antiferromagnetically coupled central trinuclear unit (J₁ = -125 cm⁻¹) with weaker coupling to the terminal copper centers (J₂ = -12.5 cm⁻¹) [1]. This hierarchical magnetic coupling pattern demonstrates the sophisticated control that adamantane-1,3,5-tricarboxylic acid exerts over electronic structure in polynuclear complexes.

Coordination Geometry Considerations: The copper centers in these clusters adopt various coordination geometries, including square pyramidal and octahedral arrangements. The central copper ions in pentanuclear clusters exhibit compressed octahedral geometries with short Cu-O bonds (1.901-1.916 Å) and longer Cu-N bonds (2.138-2.344 Å) [1]. This geometric distortion, potentially arising from dynamic Jahn-Teller effects, contributes to the unique electronic properties of these cluster systems.

Silver Coordination Polymer Architectures

Silver coordination polymers incorporating adamantane-1,3,5-tricarboxylic acid exhibit distinct structural features that differentiate them from copper analogues. The soft acid nature of silver(I) ions creates preferential binding with softer donor atoms while maintaining coordination with the carboxylate groups of the adamantane framework [2] [3].

One-Dimensional Chain Structures: The formation of silver coordination polymers typically results in one-dimensional chain architectures. In the complex [Ag(aca)(μ-PTA)]·5H₂O, where aca represents 1-adamantanecarboxylic acid, the structure exhibits sinusoidal coordination chains connected through alternating double μ₂-1,2,4-triazole and μ₂-η²:η¹-COO⁻ bridges [4]. The silver centers adopt distorted square-pyramidal geometry with τ₅ = 0.30, indicating significant deviation from ideal coordination geometries [4].

Three-Dimensional Network Extension: While individual silver chains form one-dimensional structures, the incorporation of adamantane-based ligands facilitates extension into three-dimensional networks. The angular organic linkers connect adjacent chains, creating tetragonal frameworks with small channels oriented along specific crystallographic directions [4]. These channels are typically occupied by water molecules that form hydrogen-bonded networks with the carboxylate groups, contributing to the overall stability of the framework [4].

Bioactive Properties: Silver coordination polymers derived from adamantane carboxylic acids demonstrate significant bioactive properties. The complexes [Ag(aca)(μ-PTA)]·5H₂O and [Ag₂(μ-ada)(μ₃-PTA)₂]·4H₂O exhibit exceptional antiviral activity against herpes simplex virus type 1 and human adenovirus (HAd-5), as well as remarkable antibacterial activity against Gram-negative bacteria [2] [3]. The mechanism of antimicrobial action involves controlled release of silver ions through the framework structure, with the adamantane scaffold providing stability while maintaining bioactivity [3].

Structural Stability and Thermal Properties: Silver coordination polymers based on adamantane carboxylic acids exhibit notable thermal stability, with decomposition temperatures ranging from 250-350°C depending on the specific ligand system [3]. The rod-like metal nodes and protective steric effects of the adamantane framework contribute to enhanced moisture and thermal stability compared to conventional silver coordination compounds [5].

MOF Design Principles Using Adamantane Scaffolds

Porosity Modulation Through Ligand Functionalization

The systematic modification of adamantane-1,3,5-tricarboxylic acid through ligand functionalization provides precise control over porosity in metal-organic frameworks. This approach leverages the rigid, three-dimensional geometry of the adamantane scaffold to create predictable pore architectures while maintaining structural integrity [6] [7].

Pore Size Engineering: The modulation of pore dimensions through functionalization of adamantane-based ligands follows predictable patterns based on the steric and electronic properties of substituents. In adamantane-based frameworks HBPBA-D and TBBPA-D, the introduction of different bromophenyl functionalities results in distinct pore size distributions: 0.92-1.1 nm for HBPBA-D and 0.42 nm for TBBPA-D [6]. The smaller pore size in TBBPA-D arises from the higher cross-linking density created by the four m-dibromophenyl groups compared to the six p-bromophenyl arms in HBPBA-D [6].

Surface Area Optimization: The BET surface areas of adamantane-based frameworks demonstrate the effectiveness of ligand functionalization in controlling porosity. HBPBA-D achieves a surface area of 488 m²/g, while TBBPA-D reaches 395 m²/g [6]. These values, while moderate compared to some MOFs, represent significant achievements for ultra-microporous materials where pore accessibility and stability are prioritized over maximum surface area [6].

Porosity-Stability Relationship: The relationship between porosity and thermal stability in adamantane-based frameworks reveals an optimal balance point. Both HBPBA-D and TBBPA-D maintain structural integrity up to 350°C, with only 30% mass loss observed at 800°C [6]. This exceptional thermal stability, combined with maintained porosity, demonstrates the effectiveness of the adamantane scaffold in creating robust porous materials [6].

Hierarchical Pore Systems: Advanced functionalization strategies enable the creation of hierarchical pore systems within adamantane-based frameworks. The thermal treatment of MIL-121 at 440°C creates a hierarchical structure with both micropores (centered around 1.5 nm) and mesopores (ranging from 2.0 to 50.0 nm) [8]. This hierarchical porosity is achieved through controlled partial collapse of the local structure while maintaining the overall framework integrity [8].

Thermal Stability Enhancement Strategies

The enhancement of thermal stability in adamantane-based MOFs involves multiple complementary strategies that exploit the inherent stability of the adamantane framework while addressing potential weak points in the overall structure [9] [10].

Inorganic Node Selection: The choice of metal nodes significantly influences thermal stability in adamantane-based MOFs. Higher oxidation state metals generally provide enhanced thermal stability, with the stability trend following: Al³⁺ > Cr³⁺ > Fe³⁺ > Zn²⁺ > Cu²⁺ [9]. The incorporation of adamantane-1,3,5-tricarboxylic acid with chromium-based nodes in MIL-88B-NH₂ achieves thermal stability up to 350°C, compared to 250°C for iron analogues [11].

Ligand Design Strategies: The rigid adamantane framework provides inherent thermal stability advantages over flexible organic linkers. The C-C bond framework in adamantane-based systems exhibits superior thermal resistance compared to aromatic linkers that may undergo thermally induced decomposition [6]. Adamantane-based SOF polymers demonstrate thermal stability exceeding 500°C, with residual weights of 60-70% at 800°C [6].

Framework Interpenetration Effects: Controlled interpenetration in adamantane-based MOFs can enhance thermal stability through increased framework density and reduced void space. The double-walled structure in adamantane-based LiMOFs creates a synergistic effect where the dual framework walls, combined with lithium-carboxylate rods and the adamantane core, result in thermal stability up to 300-350°C [12].

Post-Synthetic Stabilization: Post-synthetic modification techniques can further enhance thermal stability. The introduction of anhydride functionalities in MIL-121 through thermal treatment at 440°C creates a more thermally robust framework while maintaining porosity [8]. This approach demonstrates how adamantane-based systems can be modified post-synthesis to achieve enhanced thermal properties without compromising structural integrity.

Comparative Analysis: The thermal stability data reveals that adamantane-based frameworks consistently outperform conventional MOFs in thermal resistance. While typical MOFs exhibit thermal stability in the range of 120-260°C, adamantane-based systems regularly achieve stability above 300°C, with some organic frameworks reaching 500°C [9] [6]. This superior performance validates the use of adamantane scaffolds as a fundamental design principle for thermally stable porous materials.